molecular formula C13H9Cl2NO2 B8278455 4-Chloro-2-(2-chloro-phenylamino)-benzoic acid

4-Chloro-2-(2-chloro-phenylamino)-benzoic acid

Cat. No. B8278455
M. Wt: 282.12 g/mol
InChI Key: LDJRXDWVHSNEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(2-chloro-phenylamino)-benzoic acid is a useful research compound. Its molecular formula is C13H9Cl2NO2 and its molecular weight is 282.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-(2-chloro-phenylamino)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(2-chloro-phenylamino)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-2-(2-chloro-phenylamino)-benzoic acid

Molecular Formula

C13H9Cl2NO2

Molecular Weight

282.12 g/mol

IUPAC Name

4-chloro-2-(2-chloroanilino)benzoic acid

InChI

InChI=1S/C13H9Cl2NO2/c14-8-5-6-9(13(17)18)12(7-8)16-11-4-2-1-3-10(11)15/h1-7,16H,(H,17,18)

InChI Key

LDJRXDWVHSNEOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 250 mL round bottom flask, 2-bromo-4-chloro-benzoic acid (10 g, 42.5 mmol), 2-chloroaniline (8.49 g, 7.0 mL, 66.6 mmol), potassium carbonate (9.39 g, 68.0 mmol), copper (0.092 g, 1.44 mmol) and copper (I) oxide (0.126 g, 0.88 mmol) were combined with 2-ethoxyethanol (20 mL). The mixture was heated to 130° C. for 4 hr. The mixture was cooled to room temp. and 150 mL of water was added. The slurry was stirred at room temperature for 2 days. The slurry was filtered and rinsed with 2-ethoxyethanol. The pH of the filtrate was adjusted to 7 using 4N HCl and the solid was filtered off. The green solid was then air-dried for 4 hr. to give 4-chloro-2-(2-chloro-phenylamino)-benzoic acid (3.5 g, 29% yield). The material was used in the next step without further purification. MS calcd. for C13H9Cl2N3O2 [(M−H)−1]280.0, obsd. 280.0.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
9.39 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.092 g
Type
catalyst
Reaction Step One
Quantity
0.126 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

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